2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C18H26O3. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ester functional group and a phenolic hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated esters.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-methoxycinnamate: Known for its use in sunscreens as a UV filter.
4-Hydroxycinnamic acid: A precursor in the synthesis of various cinnamate esters.
2-Ethylhexyl trans-4-methoxycinnamate: Another UV-absorbing compound used in cosmetic formulations.
Uniqueness
2-Ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of both the ester and phenolic hydroxyl groups, which impart distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
113576-13-9 |
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Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-ethylhexyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-14(4-2)13-20-17(19)12-9-15-7-10-16(18)11-8-15/h7-12,14,18H,3-6,13H2,1-2H3 |
InChI Key |
DAFFYDOASOLDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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